![molecular formula C9H9N3O3S B6432049 1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2090446-11-8](/img/structure/B6432049.png)
1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
Thiophene is a heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) asScientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as the compound , have been of great interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Applications
Some thiophene-based compounds have shown potent anti-inflammatory activities both in vitro and in vivo . They could be used to develop new drugs for treating conditions associated with inflammation .
Antioxidant Properties
Thiophene-based compounds have also exhibited promising antioxidant activities . They could be used in the development of drugs to combat oxidative stress, which is linked to various diseases .
Antifungal and Antibacterial Applications
Thiophene-based compounds have been shown to have significant antifungal and antibacterial properties . This makes them potential candidates for the development of new antimicrobial drugs .
Anticancer Applications
Thiophene derivatives exhibit many pharmacological properties such as anticancer . They could be used in the development of new anticancer drugs .
Applications in Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .
Applications in Organic Electronics
Thiophene-mediated molecules are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . This makes them important in the field of organic electronics .
Antipsychotic Applications
Thiophene-based compounds have been reported to have anti-psychotic properties . They could be used in the development of new drugs for treating psychiatric disorders .
Mechanism of Action
Target of Action
Thiophene-based analogs, a key component of this compound, have been shown to exhibit a variety of biological effects . They have been used in the advancement of organic semiconductors , and have shown pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets to exert their effects . For instance, some thiophene derivatives are known to inhibit tyrosinase, a key enzyme in the production of melanin .
Biochemical Pathways
Thiophene derivatives have been shown to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
A related chalcone compound showed good pharmacokinetic properties as assessed by admet .
Result of Action
Thiophene derivatives have been shown to exert a variety of effects at the molecular and cellular level, contributing to their diverse biological activities .
Action Environment
It’s known that factors such as ph, temperature, and presence of other molecules can influence the action of similar compounds .
properties
IUPAC Name |
1-(2-hydroxy-2-thiophen-3-ylethyl)triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c13-8(6-1-2-16-5-6)4-12-3-7(9(14)15)10-11-12/h1-3,5,8,13H,4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJADVTZBQUIYHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CN2C=C(N=N2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid |
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